2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps. One common approach starts with the epoxidation of 2-ethylphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by the opening of the epoxide with nucleophiles . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted isoindole derivatives.
Scientific Research Applications
2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives are being investigated for their potential anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, such as norcantharimide derivatives . These compounds share a similar core structure but differ in their functional groups and substituents.
Uniqueness
2-[3-(2-methylphenoxy)-5-nitrophenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N2O6 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[3-(2-methylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C21H18N2O6/c1-11-4-2-3-5-15(11)28-14-9-12(8-13(10-14)23(26)27)22-20(24)18-16-6-7-17(29-16)19(18)21(22)25/h2-5,8-10,16-19H,6-7H2,1H3 |
InChI Key |
KABZEXOEDWBXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5 |
Origin of Product |
United States |
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